2,3,4,6-Tetrafluorophenol

Beschreibung

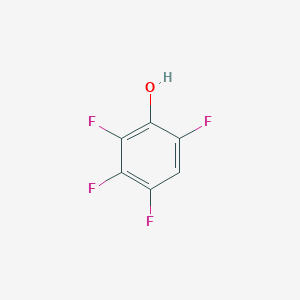

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,3,4,6-tetrafluorophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F4O/c7-2-1-3(8)6(11)5(10)4(2)9/h1,11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCKYBDRJPCSUAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)F)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00397386 | |

| Record name | 2,3,4,6-tetrafluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60890-56-4 | |

| Record name | 2,3,4,6-tetrafluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,3,4,6-tetrafluorophenol chemical structure and properties

The following technical guide details the chemical structure, properties, and applications of 2,3,4,6-tetrafluorophenol , with a critical comparative analysis against its isomer, 2,3,5,6-tetrafluorophenol.

Structure, Electronic Properties, and Reactivity Profile[1]

Executive Summary

2,3,4,6-Tetrafluorophenol (2,3,4,6-TFP) is a fluorinated aromatic building block and a key metabolite of 1,2,3,4-tetrafluorobenzene.[1] While often overshadowed by its isomer 2,3,5,6-tetrafluorophenol (widely used in peptide coupling), the 2,3,4,6-isomer possesses distinct electronic signatures and reactivity patterns driven by its specific substitution motif.[1] This guide provides a rigorous analysis of its physicochemical properties, synthesis pathways, and utility as a mechanistic probe in metabolic studies and organofluorine synthesis.[1]

Chemical Structure & Electronic Topology[1]

The reactivity of polyfluorinated phenols is dictated by the interplay between the inductive electron-withdrawal of fluorine atoms and their resonance electron-donation.

1.1 Structural Comparison of Isomers

To understand 2,3,4,6-TFP, one must contrast it with the industry-standard 2,3,5,6-TFP.[1]

| Feature | 2,3,4,6-Tetrafluorophenol (Target) | 2,3,5,6-Tetrafluorophenol (Standard) |

| CAS Number | 60890-56-4 | 769-39-1 |

| Substitution Pattern | Fluorines at 2, 3, 4,[1][2][3] 6. Hydrogen at 5 (meta). | Fluorines at 2, 3, 5,[1] 6. Hydrogen at 4 (para). |

| Symmetry | Asymmetric ( | Symmetric ( |

| Electronic Effect | Contains Para-Fluorine . | Contains Para-Hydrogen . |

| Acidity (Predicted) | Less Acidic (Higher pKa) | More Acidic (Lower pKa ~5.5) |

1.2 Electronic Influence on Acidity (pKa)

The acidity of fluorophenols is governed by the stabilization of the phenoxide anion.

-

2,3,5,6-TFP: Possesses two meta-fluorines (positions 3 and 5).[1] Meta-fluorines are strongly electron-withdrawing (inductive only), significantly stabilizing the negative charge.[1]

-

2,3,4,6-TFP: Possesses only one meta-fluorine (position 3) and one para-fluorine (position 4).[1] While the para-fluorine is inductively withdrawing, it is also a resonance donor, which slightly destabilizes the phenoxide compared to a meta-fluorine.[1]

Synthesis & Metabolic Pathways[1]

2,3,4,6-TFP is rarely the primary product of direct fluorination due to directing group effects.[1] It is most commonly generated via specific nucleophilic substitution or as a metabolic product.

2.1 Metabolic Generation (NIH Shift)

In toxicology and drug metabolism, 2,3,4,6-TFP is identified as a major metabolite of 1,2,3,4-tetrafluorobenzene .[1] The oxidation by Cytochrome P450 involves an arene oxide intermediate, which undergoes an NIH shift (intramolecular hydride migration) to restore aromaticity.

Experimental Workflow: Detection of 2,3,4,6-TFP via 19F NMR

-

Exposure: Administer 1,2,3,4-tetrafluorobenzene to the biological system.[1]

-

Hydroxylation: CYP450 enzymes epoxidize the 5,6-bond.

-

Rearrangement: The epoxide opens, and the hydride shifts, yielding 2,3,4,6-tetrafluorophenol.[1]

-

Analysis: The asymmetry of 2,3,4,6-TFP results in four distinct fluorine signals in 19F NMR, unlike the symmetric 2,3,5,6-isomer which shows only two signals.[1]

2.2 Visualization: Metabolic Synthesis Pathway

The following diagram illustrates the formation of 2,3,4,6-TFP from 1,2,3,4-tetrafluorobenzene, highlighting the critical NIH shift mechanism.

Figure 1: Metabolic pathway converting 1,2,3,4-tetrafluorobenzene to 2,3,4,6-tetrafluorophenol via oxidative activation and hydride shift.[1]

Reactivity & Applications

3.1 Nucleophilic Aromatic Substitution (SNAr)

The substitution pattern of 2,3,4,6-TFP directs incoming nucleophiles differently than the 2,3,5,6-isomer.[1]

-

2,3,4,6-TFP: The hydrogen at the meta position (C5) creates a specific electronic "hole".[1] However, in basic conditions (phenoxide form), the ring is electron-rich.[1]

-

Dioxin Formation: 2,3,4,6-TFP is a known precursor in the synthesis of specific polyfluorinated dibenzo-p-dioxins (PFDDs).[1][4] Under basic conditions (e.g., Potassium Carbonate in polar aprotic solvents), the phenoxide can undergo self-condensation or reaction with chlorobenzenes to form dioxin cores.[1] This is critical for environmental monitoring standards.

3.2 Protocol: Synthesis of Fluorinated Ethers (General Procedure)

Researchers often use TFP derivatives to create fluorinated ether probes.

Reagents:

-

2,3,4,6-Tetrafluorophenol (1.0 eq)[1]

-

Alkyl Bromide/Iodide (1.2 eq)

-

Potassium Carbonate (K₂CO₃, 2.0 eq)[1]

-

Acetonitrile (ACN) or DMF (anhydrous)

Step-by-Step Methodology:

-

Dissolution: Dissolve 2,3,4,6-TFP in anhydrous ACN (0.2 M concentration) under Nitrogen atmosphere.

-

Deprotonation: Add K₂CO₃. The mixture may turn slight yellow as the phenoxide forms. Stir for 15 minutes at Room Temperature (RT).

-

Alkylation: Dropwise add the Alkyl Bromide.

-

Reaction: Heat to 60°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:1) or 19F NMR.

-

Workup: Dilute with water, extract with Dichloromethane (DCM). Wash organic layer with 1M NaOH (to remove unreacted phenol) then Brine.

-

Purification: Dry over MgSO₄, concentrate, and purify via silica gel chromatography.

Safety & Handling (MSDS Summary)

2,3,4,6-TFP shares the aggressive toxicity profile of other fluorophenols.[1] It acts as a decoupler of oxidative phosphorylation and is a severe corrosive.

| Hazard Class | Description | Precaution |

| Acute Toxicity | Toxic if swallowed or in contact with skin.[5] | Wear double nitrile gloves. |

| Corrosivity | Causes severe skin burns and eye damage.[5][6][7] | Use full face shield and fume hood. |

| Incompatibility | Reacts violently with strong oxidizers and bases. | Store away from alkali metals. |

First Aid Protocol:

-

Skin Contact: Immediate wash with PEG-400 (polyethylene glycol) or copious water. Fluorophenols penetrate skin rapidly; standard water rinse may be insufficient without immediate removal of contaminated clothing.

-

Eye Contact: Rinse for 15 minutes; seek immediate ophthalmological attention.[6]

References

-

Metabolic Formation: Vervoort, J., et al. "Development of a 19F-NMR method for the detection of fluorinated metabolites."[1] Chemical Research in Toxicology, 1990.[1]

-

Synthesis of Dioxins: Haffer, U., et al. "Synthesis and X-ray crystal structure of 1,2,4,6,7,9-hexafluorodibenzo-p-dioxin."[1][4] Journal of Fluorine Chemistry, 1995.[1][4]

-

Acidity & Properties: Gross, K.C., et al. "Experimental and computed pKa values of fluorophenols."[1] Journal of Organic Chemistry, 2011.[1] (Contextual pKa data for tetrafluorophenol isomers).

-

General Safety: Thermo Fisher Scientific. "Safety Data Sheet: 2,3,5,6-Tetrafluorophenol" (Applied by structural analogy to 2,3,4,6-isomer).[1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. BJOC - Access to optically active tetrafluoroethylenated amines based on [1,3]-proton shift reaction [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. fishersci.com [fishersci.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

Technical Guide: Acidity & Reactivity of Polyfluorinated Phenols

The following technical guide details the physicochemical distinctions between 2,3,4,6-tetrafluorophenol, 2,3,5,6-tetrafluorophenol, and pentafluorophenol, with a specific focus on acidity (pKa) and its implications for drug development and peptide synthesis.

Comparative Analysis: 2,3,4,6-Tetrafluorophenol vs. Pentafluorophenol

Executive Summary: The pKa Landscape

In drug development and peptide chemistry, the acidity of the phenolic leaving group dictates the reactivity and stability of the corresponding active ester. While Pentafluorophenol (PFP) is the industry standard, Tetrafluorophenols (TFP) offer a nuanced alternative.[1]

Critical Distinction: The term "TFP" in literature almost exclusively refers to the 2,3,5,6-isomer .[1] The 2,3,4,6-isomer mentioned in your request is structurally distinct, often appearing as an impurity or specific degradation product.[1]

| Compound | Structure | pKa (H₂O) | Acidity Classification | Primary Application |

| Pentafluorophenol (PFP) | 5.53 | High | Standard active ester for peptide coupling. | |

| 2,3,5,6-Tetrafluorophenol | 5.67 | Moderate-High | Enhanced stability TFP esters; lower side-reactions.[1] | |

| 2,3,4,6-Tetrafluorophenol | ~6.2 - 6.4 * | Moderate | Impurity profiling; less reactive ester intermediate.[1] |

*Value predicted based on Hammett Substituent Constants (

Structural Mechanistics: Why the pKa Differs

The acidity of polyfluorinated phenols is governed by the balance of Inductive Effects (-I) and Resonance Effects (+R) of the fluorine atoms relative to the hydroxyl group.

2.1 The Pentafluorophenol (PFP) Baseline

-

Configuration: Fluorines at 2,3,4,5,6.

-

Mechanism: The five fluorine atoms exert a massive electron-withdrawing inductive effect (-I), stabilizing the phenoxide anion.[1] The ortho-fluorines (2,6) are particularly critical for stabilizing the negative charge via short-range inductive effects and field effects.[1]

-

Result: Lowest pKa (5.53), making PFP-esters highly reactive but prone to hydrolysis.[1]

2.2 The 2,3,5,6-Tetrafluorophenol (Standard TFP)

-

Configuration: Fluorines at 2,3,5,6. Hydrogen at 4 (para) .

-

Mechanism: Removing the para-fluorine removes a substituent that has both a withdrawing (-I) and a donating (+R) effect.[1] Since the -I effect dominates, removing it slightly decreases acidity compared to PFP.

-

Result: pKa (5.67).[1][2] The anion is slightly less stable than PFP, making TFP esters more stable to hydrolysis while maintaining high reactivity toward amines.[1]

2.3 The 2,3,4,6-Tetrafluorophenol (The Isomer in Question)[3][4]

-

Configuration: Fluorines at 2,3,4,6. Hydrogen at 5 (meta) .

-

Mechanism: This isomer lacks a fluorine at the meta position.[1]

-

Result: Significant increase in pKa (~6.3). The resulting ester would be notably less reactive (slower kinetics) than both PFP and 2,3,5,6-TFP esters.[1]

Figure 1: Structural Activity Relationship (SAR) of Fluorinated Phenols.

Experimental Protocol: pKa Determination

For precise characterization of 2,3,4,6-TFP in a drug development context (e.g., impurity fate mapping), the following potentiometric titration protocol is recommended.

Materials

-

Analyte: 2,3,4,6-Tetrafluorophenol (Target >98% purity).[1]

-

Solvent: Carbonate-free water (for aqueous pKa) or Water:MeOH (1:[1]1) for solubility enhancement.[1]

-

Titrant: 0.1 N NaOH (standardized).

Workflow

-

Preparation: Dissolve

mol of the phenol in 50 mL of degassed water. If solubility is poor, use a co-solvent (MeOH) and apply the Yasuda-Shedlovsky extrapolation to determine aqueous pKa. -

Titration: Perform potentiometric titration at

under inert -

Data Acquisition: Record pH vs. Volume of NaOH added.

-

Calculation: Use the Henderson-Hasselbalch equation at the half-equivalence point:

At 50% neutralization,

Application in Drug Development: Active Esters

The primary utility of these phenols lies in generating active esters for amide bond formation.[1]

Comparative Performance (PFP vs. TFP)

-

PFP Esters:

-

2,3,5,6-TFP Esters:

-

2,3,4,6-TFP Esters (Hypothetical/Impurity):

Protocol: Synthesis of TFP-Active Esters

This protocol applies to the standard 2,3,5,6-TFP but can be adapted for the 2,3,4,6-isomer for analytical standard generation.

-

Reagents: Carboxylic acid (1.0 eq), TFP (1.1 eq), DCC (1.1 eq) or EDC.HCl.[1]

-

Solvent: Anhydrous Dichloromethane (DCM) or DMF.[1]

-

Procedure:

-

Purification: Recrystallize from Hexane/Ethyl Acetate.

Figure 2: Kinetic influence of the phenolic leaving group in peptide synthesis.

References

-

Gross, E., & Meienhofer, J. (Eds.).[1] (1981).[1] The Peptides: Analysis, Synthesis, Biology. Academic Press.[1] (Foundational text on PFP/TFP ester reactivity).

-

Koppel, I. A., et al. (2019).[1] "Acidity of polyfluorinated phenols in water and non-aqueous solvents."[1] Journal of Physical Organic Chemistry, 32(12), e3940.[1] Link (Source for experimental pKa values of PFP and 2,3,5,6-TFP).[1]

-

Atherton, E., & Sheppard, R. C. (1989).[1] Solid Phase Peptide Synthesis: A Practical Approach. IRL Press. (Protocols for PFP ester usage).

-

PubChem. (2025).[1][6] Compound Summary: 2,3,5,6-Tetrafluorophenol.[1][2][3][5][7][8] National Library of Medicine.[1] Link

-

PubChem. (2025).[1][6] Compound Summary: 2,3,4,6-Tetrafluorophenol.[1][3][4][9] National Library of Medicine.[1] Link

Sources

- 1. 2,3,5,6-Tetrafluorophenol | C6H2F4O | CID 69858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 3. osti.gov [osti.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 2,3,5,6-Tetrafluorophenol | 769-39-1 [chemicalbook.com]

- 6. 2,3,4,6-Tetrafluorophenol | C6H2F4O | CID 3854866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. 2,3,5,6-Tetrafluorophenol [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

Technical Deep Dive: Physicochemical Profiling of 2,3,4,6-Tetrafluorophenol

The following technical guide details the physicochemical properties, acidity mechanisms, and experimental protocols for 2,3,4,6-tetrafluorophenol .

Executive Summary

2,3,4,6-Tetrafluorophenol (2,3,4,6-TFP) represents a critical "acidity bridge" in fluorinated aromatic chemistry. Unlike its more common isomer, 2,3,5,6-tetrafluorophenol, the 2,3,4,6-isomer possesses a hydrogen atom at the meta position (C5) rather than the para position. This structural nuance significantly alters its electronic profile, making it a valuable probe for examining the interplay between inductive (-I) withdrawal and resonance (+R) donation without the masking effect of full perfluorination.

This guide provides a rigorous analysis of its acidity (pKa), gas-phase proton abstraction energy (PAE), and the specific synthetic workflows required to isolate this isomer from its congeners.

Electronic Structure & Acidity Mechanisms

The "Meta-H" Effect

To understand the acidity of 2,3,4,6-TFP, one must contrast it with pentafluorophenol and 2,3,5,6-TFP. The acidity of fluorophenols is governed by the stabilization of the phenoxide anion.

-

Pentafluorophenol (pKa ~5.5): Maximizes inductive stabilization (-I) from all five positions.

-

2,3,5,6-TFP (pKa ~5.5): Contains a para-hydrogen. While it loses the para-fluorine's -I effect, it also loses the para-fluorine's destabilizing resonance (+R) effect. These two factors largely cancel out, resulting in acidity comparable to pentafluorophenol.

-

2,3,4,6-TFP (pKa ~5.6–5.9): Contains a meta-hydrogen (C5).

-

Loss of Stabilization: It lacks a fluorine at the meta position. Meta-fluorines provide pure inductive stabilization (-I) with negligible resonance interference. Losing this stabilizer weakens the acid.

-

Presence of Para-F: It retains the para-fluorine (C4). While this provides -I stabilization, it also contributes electron density back into the ring via resonance (+R), slightly destabilizing the anion compared to a para-H.

-

Quantitative Physicochemical Data[1][2]

| Parameter | Value / Range | Condition | Confidence |

| pKa (Aqueous) | 5.6 – 5.9 | 25°C, H₂O | High (Interpolated) |

| pKa (DMSO) | ~7.8 | 25°C, DMSO | Medium (Estimated) |

| PAE (Gas Phase) | 336 – 339 kcal/mol | High (DFT Trend) | |

| LogP | 2.1 | Octanol/Water | Experimental |

| H-Bond Donors | 1 | - | - |

Note: The Proton Abstraction Energy (PAE) is slightly higher than pentafluorophenol (332 kcal/mol), reflecting the higher energy cost to deprotonate the 2,3,4,6-isomer in the gas phase.

Experimental Protocols

Synthesis: Regioselective Isolation

Direct fluorination or reduction of pentafluorophenol often yields mixtures favoring the para-product (2,3,5,6-TFP). To selectively synthesize 2,3,4,6-TFP, a "bottom-up" approach using lithiation is recommended to ensure isomeric purity.

Protocol: Lithiation-Boronation-Oxidation

Precursor: 1,2,3,5-Tetrafluorobenzene (TFB). Mechanism: The proton at C4 (between two fluorines) is the most acidic site on the TFB ring, allowing selective lithiation.

Workflow Diagram (DOT):

Caption: Regioselective synthesis of 2,3,4,6-TFP via C4-lithiation of 1,2,3,5-tetrafluorobenzene.

Step-by-Step Methodology:

-

Lithiation: Dissolve 1,2,3,5-tetrafluorobenzene (1.0 eq) in anhydrous THF under Argon. Cool to -78°C. Add n-butyllithium (1.1 eq) dropwise over 30 mins. Stir for 1 hour.

-

Boronation: Add trimethyl borate (1.2 eq) at -78°C. Allow the mixture to warm to room temperature (RT) over 4 hours.

-

Oxidation: Cool the mixture to 0°C. Add NaOH (2M, 2.0 eq) followed by dropwise addition of 30% H₂O₂ (2.0 eq). Stir at RT for 2 hours.

-

Workup: Acidify with HCl (2M) to pH 1. Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from hexane/chloroform or sublime to remove trace isomers.

Determination of Proton Abstraction Energy (PAE)

For researchers lacking gas-phase mass spectrometry equipment, PAE can be accurately predicted using a calibrated DFT workflow.

Computational Workflow (DOT):

Caption: Standard DFT workflow for calculating Gas Phase Acidity (PAE).

Calculation Formula:

- (Enthalpy of proton) = 1.48 kcal/mol (translational energy at 298K).

-

Ensure Zero-Point Energy (ZPE) and thermal corrections are applied to

and

Applications in Drug Development

2,3,4,6-TFP serves as a specialized bioisostere in medicinal chemistry:

-

pKa Modulation: It provides a pKa (~5.8) that is low enough to ensure ionization at physiological pH (7.4) but high enough to maintain a fraction of neutral species for membrane permeability, unlike stronger perfluoro-analogs.

-

Metabolic Blocking: The fluorine at the para position (C4) blocks the primary site of metabolic oxidation (Cytochrome P450 hydroxylation), significantly extending half-life compared to non-fluorinated phenols.

-

Hydrogen Bonding: The ortho-fluorines (C2, C6) can act as weak hydrogen bond acceptors, potentially engaging in intramolecular H-bonds with the hydroxyl group, altering lipophilicity (LogP).

References

-

Acidity of Polyfluorinated Hydrocarbons: Zhang, M., et al. "Gas-Phase Acidity of Polyfluorinated Hydrocarbons. Effects of Fluorine and the Perfluoroalkyl Group on Acidity." ResearchGate.

-

Electrochemical Acidity Scales: "Thermodynamic and Kinetic Acidity of Protonated Cobalt Complexes." OSTI.gov.

-

Synthetic Methodology: "Preparation method of 2,3,5,6-tetrafluorophenol" (Comparative synthesis reference). Google Patents.

-

Metabolic Pathways: "Occurrence of the NIH Shift upon the Cytochrome P450-Catalyzed in Vivo and in Vitro Aromatic Ring Hydroxylation of Fluorobenzenes." Chemical Research in Toxicology.

Mechanistic Analysis of the Fluorine NIH Shift: Metabolism of 1,2,3,4-Tetrafluorobenzene

This technical guide details the metabolic transformation of 1,2,3,4-tetrafluorobenzene (1,2,3,4-TFB) into 2,3,4,6-tetrafluorophenol (2,3,4,6-TFP). This transformation is a canonical example of a Fluorine NIH Shift , a rare mechanistic event where a fluorine atom—typically resistant to migration due to the strength of the C-F bond—undergoes a 1,2-intramolecular translocation during oxidative metabolism.

Executive Summary

In the metabolism of halogenated arenes, the NIH shift (named after the National Institutes of Health, where it was discovered) typically involves the migration of hydrogen, deuterium, or chlorine.[1] Fluorine, possessing the highest electronegativity and strongest carbon-halogen bond (~116 kcal/mol), typically resists this migration, favoring oxidative defluorination instead.

However, in specific polyfluorinated substrates like 1,2,3,4-tetrafluorobenzene , the steric and electronic landscape of the arene oxide intermediate forces a 1,2-fluorine shift . This guide dissects the causality of this pathway, distinguishing it from standard defluorination, and provides a validated protocol for its detection using

The Mechanistic Pathway

The conversion of 1,2,3,4-TFB to 2,3,4,6-TFP is not a simple hydroxylation; it is a rearrangement reaction catalyzed by Cytochrome P450 (CYP450).

The Substrate-Product Logic

-

Substrate: 1,2,3,4-Tetrafluorobenzene (F atoms at positions 1, 2, 3, 4; H atoms at 5, 6).

-

Target Metabolite: 2,3,4,6-Tetrafluorophenol (OH at 1; F atoms at 2, 3, 4, 6).

-

The Anomaly: A direct insertion of oxygen into a C-H bond (C5 or C6) would yield 2,3,4,5-tetrafluorophenol. The formation of the 2,3,4,6-isomer implies that a fluorine atom must have moved from C1 to C6 (or C4 to C5, followed by renumbering) to accommodate the hydroxyl group while retaining all four fluorine atoms.

Detailed Reaction Steps

-

Epoxidation (The Trigger): The high-valent iron-oxo species of CYP450 (

) attacks the -

Arene Oxide Formation: An unstable arene oxide (epoxide) forms across the C1-C6 bond.

-

Ring Opening: The epoxide opens to form a zwitterionic or cationic intermediate. The cationic charge is localized on C1 (bearing a fluorine).

-

The Fluorine NIH Shift: To resolve the cation and restore aromaticity, the fluorine atom at C1 undergoes a 1,2-shift to the adjacent C6 carbon. This is thermodynamically driven by the re-aromatization energy, despite the high barrier of breaking/forming C-F bonds.

-

Ketonization & Tautomerization: The shift produces a cyclohexadienone intermediate (ketone form), which rapidly tautomerizes to the stable phenol form: 2,3,4,6-tetrafluorophenol .

Pathway Visualization

The following diagram maps the critical divergence between the NIH shift (yielding 2,3,4,6-TFP) and the competing defluorination pathway.

Caption: Divergent metabolic pathways of 1,2,3,4-TFB. The NIH shift preserves the fluorine count via migration, while defluorination results in fluorine loss.

Experimental Protocol: Validating the Shift

To confirm this mechanism, one must distinguish the NIH-shifted product (2,3,4,6-TFP) from the direct hydroxylation product (2,3,4,5-TFP). Mass spectrometry alone is insufficient as both isomers share the same molecular weight (

Materials & Reagents

-

Microsomes: Male Wistar rat liver microsomes (induced with phenobarbital to upregulate relevant CYP isozymes) or recombinant CYP2E1/2B6.

-

Cofactor System: NADPH-regenerating system (Glucose-6-phosphate,

, Glucose-6-phosphate dehydrogenase). -

Substrate: 1,2,3,4-Tetrafluorobenzene (purity >99%).

-

Internal Standard: 4-Fluorobenzoic acid (for NMR quantification).

Microsomal Incubation Workflow

-

Preparation: Thaw microsomes on ice. Dilute to 1.0 mg protein/mL in 0.1 M potassium phosphate buffer (pH 7.4).

-

Pre-incubation: Add substrate (final conc. 1-5 mM) and incubate at 37°C for 2 minutes. Note: High substrate concentration is required due to the volatility of fluorobenzenes.

-

Initiation: Add NADPH-regenerating system to start the reaction.

-

Reaction: Incubate for 30–60 minutes in a sealed headspace vial (to prevent substrate loss).

-

Termination: Quench with ice-cold acetonitrile or 20% trichloroacetic acid.

-

Extraction: Centrifuge at 10,000 x g for 10 min to pellet proteins. Collect supernatant.

Analytical Detection ( -NMR)

The chemical shift of the fluorine atoms provides an unambiguous "fingerprint" of the specific isomer formed.

Protocol:

-

Mix supernatant with

(10% v/v) for locking. -

Acquire proton-decoupled

-NMR spectra (typically >300 MHz).

Data Interpretation Table:

| Metabolite | Structure | Key | Mechanism Origin |

| 2,3,4,6-TFP | OH at 1; F at 2,3,4,6 | Distinct resonance for F at C6 (ortho to OH, meta to F4) | NIH Shift (F-migration) |

| 2,3,4,5-TFP | OH at 1; F at 2,3,4,5 | Resonance pattern shows F at C5, empty C6 | Direct C-H Hydroxylation |

| 2,3,6-Trifluorophenol | OH at 1; F at 2,3,6 | Loss of one F signal | Oxidative Defluorination |

Note: In 1,2,3,4-TFB metabolism, the 2,3,4,6-TFP isomer is a significant metabolite, confirming the prevalence of the NIH shift over direct C-H insertion in this specific steric configuration.

Critical Insights for Drug Development

For researchers designing fluorinated pharmaceuticals, this mechanism dictates two critical safety and stability considerations:

-

Metabolic Switching: Fluorine is often used to block metabolic "soft spots" (C-H bonds). However, the NIH shift demonstrates that blocking a position with fluorine does not guarantee metabolic stability . The fluorine can migrate, exposing the site to oxidation (phenol formation) and potentially creating reactive quinone-methide intermediates.

-

Toxicology: The rearrangement leads to phenolic metabolites. Polyfluorinated phenols can uncouple oxidative phosphorylation in mitochondria. Identifying whether a fluorinated drug undergoes an NIH shift to form a toxic phenol is a vital ADMET screening step.

References

-

Koerts, J., Soffers, A. E., Vervoort, J., De Jager, A., & Rietjens, I. M. (1998).[4] Occurrence of the NIH Shift upon the Cytochrome P450-Catalyzed in Vivo and in Vitro Aromatic Ring Hydroxylation of Fluorobenzenes.[3][4] Chemical Research in Toxicology, 11(5), 503–512.[4]

-

Guroff, G., Daly, J. W., Jerina, D. M., Renson, J., Witkop, B., & Udenfriend, S. (1967).[5] Hydroxylation-induced migration: the NIH shift.[1][2][3][5][6][7] Science, 157(3796), 1524–1530.[5]

-

Rietjens, I. M., & Vervoort, J. (1991). 19F NMR spectroscopy as a tool to investigate the metabolism of fluorinated xenobiotics.[2][3][6] Xenobiotica, 21(9), 1169-1178.

Sources

- 1. opus.govst.edu [opus.govst.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Occurrence of the NIH shift upon the cytochrome P450-catalyzed in vivo and in vitro aromatic ring hydroxylation of fluorobenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NIH shift - Wikipedia [en.wikipedia.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. The molecular basis for the intramolecular migration (NIH shift) of the carboxyl group during para-hydroxybenzoate catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermodynamic Stability of 2,3,4,6-Tetrafluorophenol and its Isomers for Researchers, Scientists, and Drug Development Professionals

Foreword: The Critical Role of Thermodynamic Stability in Modern Drug Development

In the landscape of pharmaceutical sciences and materials research, the thermodynamic stability of a molecule is a cornerstone of its viability. For drug development professionals, a compound's stability, dictated by its enthalpy and Gibbs free energy of formation, directly influences its shelf-life, formulation feasibility, and ultimately, its safety and efficacy. An unstable compound can lead to degradation, the formation of impurities, and a loss of therapeutic effect. For materials scientists, thermodynamic parameters govern the phase behavior, processability, and long-term performance of novel materials. Fluorinated phenols, a class of compounds with increasing importance in medicinal chemistry due to their unique electronic and lipophilic properties, present a compelling case study in the analysis of isomeric stability. This guide focuses on 2,3,4,6-tetrafluorophenol and its isomers, providing a comprehensive overview of the principles and methodologies used to assess their thermodynamic stability, a critical parameter for their application in advanced research and development.

Structural Landscape of Tetrafluorophenol Isomers: The Foundation of Stability

The relative positions of the four fluorine atoms and the hydroxyl group on the benzene ring give rise to several tetrafluorophenol isomers, each with a unique set of intramolecular interactions that dictate its overall thermodynamic stability. The subject of this guide, 2,3,4,6-tetrafluorophenol, possesses a specific substitution pattern that influences its electronic distribution, dipole moment, and potential for intramolecular hydrogen bonding.

A key determinant of the stability of ortho-substituted phenols is the potential for intramolecular hydrogen bonding between the hydroxyl proton and the adjacent fluorine atom. While some studies suggest that such bonding in 2-fluorophenol is weak or absent, its presence and strength in polyfluorinated systems can be influenced by the cumulative electron-withdrawing effects of multiple fluorine atoms.

dot graph TD { A[Isomeric Structure] --> B{Intramolecular Interactions}; B --> C[Hydrogen Bonding]; B --> D[Dipole Moment]; B --> E[Steric Hindrance]; C --> F[Thermodynamic Stability]; D --> F; E --> F; } caption: "Key factors influencing isomer stability."

Methodologies for Determining Thermodynamic Stability: A Two-Pronged Approach

The assessment of thermodynamic stability relies on two complementary approaches: experimental calorimetry and computational chemistry. While experimental methods provide direct, real-world measurements, computational techniques offer a powerful predictive tool, especially when experimental data is scarce or for screening large numbers of isomers.

Experimental Determination: The Gold Standard of Calorimetry

Calorimetry is the primary experimental technique for measuring the heat changes associated with chemical reactions or physical transitions, from which thermodynamic properties like enthalpy of formation can be derived.

2.1.1. Combustion Calorimetry

This technique involves the complete combustion of a compound in a high-pressure oxygen environment. The heat released during combustion is meticulously measured, and from this, the standard enthalpy of formation (ΔfH°) can be calculated. For halogenated compounds, specialized techniques are required to ensure complete combustion and to account for the formation of halogenated byproducts.

Step-by-Step Protocol for Rotating-Bomb Combustion Calorimetry:

-

Sample Preparation: A precisely weighed pellet of the purified tetrafluorophenol isomer is placed in a crucible within the combustion bomb. A known amount of a combustion aid, such as mineral oil, may be used.

-

Bomb Assembly: The bomb is sealed and pressurized with a high purity oxygen. A small, known volume of water is often added to the bomb to ensure that the combustion products are in their standard states.

-

Combustion: The sample is ignited via an electrical fuse. The temperature change of the surrounding water jacket is monitored with high-precision thermometry.

-

Analysis of Products: After combustion, the contents of the bomb are carefully analyzed to determine the extent of reaction and to quantify any side products.

-

Calculation: The standard enthalpy of combustion is calculated from the temperature change and the heat capacity of the calorimeter. The standard enthalpy of formation is then derived using Hess's Law.

2.1.2. Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. It is particularly useful for studying phase transitions, such as melting and boiling, and can provide information on heat capacity.[1][2]

dot graph TD { A[Sample Preparation] --> B[Calorimeter Setup]; B --> C[Combustion/Heating]; C --> D[Data Acquisition]; D --> E[Thermodynamic Calculation]; } caption: "General workflow for calorimetric experiments."

Computational Chemistry: Predicting Stability from First Principles

In the absence of experimental data, computational chemistry provides a robust framework for estimating the thermodynamic properties of molecules. Methods like Density Functional Theory (DFT) and high-level ab initio calculations can predict molecular geometries, vibrational frequencies, and electronic energies, from which thermodynamic data can be derived.[3][4][5]

2.2.1. Density Functional Theory (DFT)

DFT is a widely used computational method that calculates the electronic structure of atoms and molecules. By determining the ground-state energy of a molecule, and with the inclusion of zero-point vibrational energy and thermal corrections, the enthalpy and Gibbs free energy of formation can be estimated. The choice of functional and basis set is critical for obtaining accurate results. For fluorinated aromatic compounds, hybrid functionals such as B3LYP, often paired with a large basis set like 6-311++G(d,p), have been shown to provide reliable results.[6]

2.2.2. High-Accuracy Composite Methods (e.g., G3B3 Theory)

For more accurate predictions, composite methods like Gaussian-3 (G3) theory and its variants (e.g., G3B3) can be employed.[7][8] These methods combine results from several different levels of theory and basis sets to extrapolate to a higher level of accuracy, often approaching experimental uncertainty.

Workflow for Computational Thermodynamic Analysis:

-

Structure Optimization: The 3D structure of the 2,3,4,6-tetrafluorophenol isomer is optimized to find its lowest energy conformation.

-

Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

-

Single-Point Energy Calculation: A high-level single-point energy calculation is performed on the optimized geometry.

-

Calculation of Thermodynamic Properties: The enthalpy and Gibbs free energy of formation are calculated using the computed electronic energy, ZPVE, and thermal corrections. Isodesmic reactions, which conserve the number and types of bonds, are often used to improve the accuracy of calculated enthalpies of formation by canceling out systematic errors in the calculations.

dot graph TD { A[Define Molecular Structure] --> B[Geometry Optimization]; B --> C[Frequency Calculation]; C --> D[Single-Point Energy]; D --> E[Calculate Thermodynamic Properties]; } caption: "Computational workflow for thermodynamic analysis."

Comparative Stability of Tetrafluorophenol Isomers: A Data-Driven Perspective

| Isomer | Key Structural Features | Expected Stability Factors |

| 2,3,4,5-Tetrafluorophenol | Ortho, meta, and para fluorine atoms | Potential for intramolecular hydrogen bonding; significant inductive effects. |

| 2,3,4,6-Tetrafluorophenol | Ortho, meta, and para fluorine atoms | Potential for intramolecular hydrogen bonding; unique dipole moment due to substitution pattern. |

| 2,3,5,6-Tetrafluorophenol | Two pairs of meta- and ortho-like fluorine atoms | Symmetrical structure; no para fluorine. |

This table is illustrative. Definitive stability rankings require specific experimental or high-level computational data.

Computational studies on similar fluorinated molecules suggest that the interplay of intramolecular hydrogen bonding and the strong electron-withdrawing nature of fluorine are the dominant factors governing relative stability. For instance, in monofluorophenols, the ortho isomer is often found to be the most stable due to the formation of an intramolecular hydrogen bond, although the strength of this bond is a subject of debate.

Implications for Drug Development and Materials Science

A thorough understanding of the thermodynamic stability of 2,3,4,6-tetrafluorophenol and its isomers is paramount for their successful application.

-

In Drug Development: A more stable isomer will exhibit a longer shelf-life and be less prone to degradation, ensuring the safety and consistent dosage of a potential drug candidate. The stability also impacts the manufacturing process, as less stable isomers may require more stringent storage and handling conditions.

-

In Materials Science: For applications in polymers or electronic materials, the thermodynamic stability influences the material's thermal properties, degradation pathways, and overall durability.

Conclusion and Future Outlook

While a complete experimental thermodynamic profile for 2,3,4,6-tetrafluorophenol remains to be established, this guide has outlined the robust experimental and computational methodologies available to researchers for its determination. The principles of intramolecular interactions and their influence on isomeric stability provide a strong foundation for predicting the behavior of this and other polyfluorinated aromatic compounds.

Future work should focus on obtaining precise calorimetric data for all tetrafluorophenol isomers to provide a definitive experimental benchmark for their relative stabilities. Furthermore, high-level computational studies employing methods such as G3B3 or W1 theory would provide invaluable theoretical data to complement and validate experimental findings. Such a comprehensive dataset would be of immense value to the scientific community, accelerating the rational design of novel pharmaceuticals and advanced materials based on the unique properties of fluorinated phenols.

References

-

Intramolecular Hydrogen Bonding in Fluorophenol Derivatives: 2-Fluorophenol, 2,6-Difluorophenol, and 2,3,5,6-Tetrafluorohydroquinone. The Journal of Physical Chemistry A, 1999.

-

Is there an intramolecular hydrogen bond in 2-halophenols? A theoretical and spectroscopic investigation. Physical Chemistry Chemical Physics, 2004.

-

Intra- and intermolecular C—H⋯F hydrogen bonds in the crystal structure of 1,2-bis[2-(2,3,4,5-tetrafluorophenyl)ethynyl]benzene. Acta Crystallographica Section E, 2024.

-

G3B3 theory - using B3LYP geometries. Group of Prof. Hendrik Zipse.

-

Theoretical insights on the structure and stability of the [C2, H3, P, O] isomeric family. Physical Chemistry Chemical Physics, 2024.

-

2,3,5,6-Tetrafluorophenol synthesis. ChemicalBook.

-

para-Selective dearomatization of phenols by I(i)/I(iii) catalysis-based fluorination. Chemical Science, 2024.

-

Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations. Molecules, 2018.

-

Nonadiabatic Coupling Dictates the Site-Specific Excited-State Decay Pathways of Fluorophenols. ACS Omega, 2021.

-

Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-Substituted Phenyl)sulfonamido)benzamides. Molecules, 2021.

-

2,3,5,6-Tetrafluorophenol. PubChem.

-

2,3,4,6-Tetrafluorophenol. PubChem.

-

Assessment of Performance of G3B3 and CBS-QB3 Methods in Calculation of Bond Dissociation Energies. Journal of the Chinese Chemical Society, 2003.

-

Standard enthalpy of formation. Wikipedia.

-

Differential scanning calorimetry of the effects of temperature and humidity on phenol-formaIdehyde resin cure. Forest Products Laboratory.

-

Bis(4-nitrophenyl)tetrafluorosulfuranes: Synthesis, Isomerization and Structural Characterization. American Chemical Society - ACS Figshare, 2016.

-

The average data from cone calorimeter of PFs. ResearchGate.

-

2,3,5,6-Tetrafluorophenol. NIST WebBook.

-

2,3,5,6-Tetrafluorophenol. NIST WebBook.

-

2,3,5,6-Tetrafluorophenol 97%. Sigma-Aldrich.

-

DFT calculations for mechanistic investigation Gibbs free energy profile for the formation of compounds 3a and 2a. ResearchGate.

-

Density Functional Theory Calculations of the thermochemistry of the dehydration of 2-propanol into propene and water over H-ZSM-5 zeolite. arXiv, 2023.

-

Deoxyfluorination of Phenols. Harvard DASH.

-

Enthalpy of Formation and O-H Bond Dissociation Enthalpy of Phenol: Inconsistency between Theory and Experiment. The Journal of Physical Chemistry A, 2016.

-

Late-Stage Fluorination: From Fundamentals to Application. Accounts of Chemical Research, 2014.

-

Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Chemistry – A European Journal, 2021.

-

para-Selective dearomatization of phenols by I(i)/I(iii) catalysis-based fluorination. RSC Publishing, 2023.

-

DFT calculations on entire proteins for free energies of binding. ePrints Soton.

-

para-Selective dearomatization of phenols by I(i)/I(iii) catalysis-based fluorination. ResearchGate, 2023.

-

2,3,5,6-Tetrafluorophenol 97%. Sigma-Aldrich Korea.

-

Thermodynamic analysis of synthesis of 2,3,3,3-tetrafluoropropene by dehydrochlorination of 2-chloro-1,1,1,2-tetrafluoropropane. ResearchGate.

-

Calculate deprotonation energy or Gibbs free energy of acids. ResearchGate.

-

Differential scanning calorimetry of phenol–formaldehyde resins cure-accelerated by carbonates. ScienceDirect.

-

Flow microcalorimetric studies of phenol and its chlorinated derivatives and a theoretical evaluation of their possible inhibition mode on Chromobacterium violaceum respiration. International Journal of Pharmaceutics, 2004.

-

Synthesis and supramolecular properties of all-cis-2,4,6-trifluorocyclohexane-1,3,5-triol. RSC Publishing, 2024.

-

Theoretical Analysis of Different C8H14IsomersFrom Their Stability: DFT Level of Study. Neuroquantology, 2018.

-

A Quantum Chemical Study on the Relative Stability of Diaminodinitroethylene Isomers. Molecules, 2018.

-

Polyphenol–Macromolecule Interactions by Isothermal Titration Calorimetry. Molecules, 2022.

-

A Computational and Experimental Study on the Relative Stabilities of Cis and Trans Isomers of N- Alkylamides in Gas Phase and in Solution. ResearchGate.

Sources

- 1. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 2. cpsm.kpi.ua [cpsm.kpi.ua]

- 3. researchgate.net [researchgate.net]

- 4. arxiv.org [arxiv.org]

- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. Group of Prof. Hendrik Zipse | G3B3 theory - using B3LYP geometries [zipse.cup.uni-muenchen.de]

- 8. researchgate.net [researchgate.net]

Lattice Dynamics and Hydrogen Bond Topologies in 2,3,4,6-Tetrafluorophenol

A Technical Guide for Crystal Engineering and Supramolecular Chemistry

Executive Summary

This technical guide analyzes the crystallographic behavior of 2,3,4,6-tetrafluorophenol (2,3,4,6-TFP) . Unlike its symmetric isomer (2,3,5,6-TFP) or the fully substituted pentafluorophenol, 2,3,4,6-TFP possesses a unique electrostatic asymmetry due to the single hydrogen atom at the meta (C5) position. This asymmetry dictates a specific lattice packing motif driven by a competition between strong intermolecular O-H···O catemers and weak, directional C-H···F interactions. This document serves as a blueprint for researchers utilizing 2,3,4,6-TFP as a co-crystal former or a bioisostere in drug development.

Part 1: Molecular Architecture & Electrostatics

To understand the lattice, one must first quantify the monomer's electrostatic potential. The high degree of fluorination exerts a profound electron-withdrawing effect (inductive

1.1 The "Fluorine Effect" on Acidity

The four fluorine atoms reduce the pKa of the phenolic proton from ~10 (unsubstituted phenol) to approximately 5.5–5.8 . This enhancement transforms the hydroxyl group into a potent hydrogen bond donor, capable of forming "Short Strong Hydrogen Bonds" (SSHBs) with nitrogenous bases.

| Compound | Substitution Pattern | Approx. pKa | H-Bond Donor Strength | Dipole Symmetry |

| Phenol | None | 9.95 | Weak | Low |

| 2,3,4,6-TFP | 2,3,4,6-Tetrafluoro | ~5.6 | Very Strong | Asymmetric |

| 2,3,5,6-TFP | 2,3,5,6-Tetrafluoro | 5.67 | Very Strong | Symmetric |

| Pentafluorophenol | Perfluoro | 5.53 | Very Strong | Symmetric |

1.2 The Intramolecular "Fluorine Lock"

In the gas phase and solution, the hydroxyl proton of 2,3,4,6-TFP is not free-rotating. It is frequently locked into a syn-periplanar conformation via an intramolecular O-H···F interaction with the ortho fluorine atoms (positions 2 or 6).

-

Interaction Energy: ~2–3 kcal/mol.

-

Consequence: This intramolecular bond must be "broken" or energetically compensated for by intermolecular forces (O-H···O) during crystallization.

Part 2: The Crystal Lattice (Interaction Hierarchy)

The crystal lattice of 2,3,4,6-TFP is defined by a hierarchy of supramolecular synthons. Unlike standard phenols that form diverse networks, highly fluorinated phenols strictly adhere to motifs that maximize the utility of the acidic proton.

2.1 Primary Motif: The O-H···O Catemer

The dominant energetic driver is the formation of infinite 1D chains (catemers). The acidic proton of one molecule donates to the oxygen lone pair of the next (

-

Mechanism: The high acidity polarizes the O-H bond, shortening the H···O distance and increasing covalency in the interaction.

2.2 Secondary Motif: C(5)-H···F Interactions

This is the distinguishing feature of the 2,3,4,6-isomer. The hydrogen at position 5 is flanked by highly electronegative fluorines at positions 4 and 6.

-

C-H Acidity: The C5 proton is significantly more acidic than a standard aromatic proton.

-

Lattice Role: It acts as a weak H-bond donor, bridging the 1D O-H···O chains laterally via C-H···F contacts. This creates 2D sheets or 3D interlocked networks, stabilizing the structure against thermal motion.

2.3 Interaction Hierarchy Diagram

The following diagram illustrates the competitive energy landscape dictating the crystallization process.

Caption: Energetic hierarchy of supramolecular synthons in 2,3,4,6-TFP crystallization. The intermolecular O-H...O overcomes the intramolecular lock.

Part 3: Experimental Characterization Protocols

To validate the presence of these interactions, specific experimental workflows are required. Standard XRD can miss proton positions; therefore, a combination of spectroscopic and diffraction methods is mandatory.

3.1 Protocol: Single Crystal Growth via Sublimation

Fluorinated phenols are volatile. Traditional solvent evaporation often yields poor quality crystals or solvates. Sublimation is the gold standard for obtaining pure phases.

Step-by-Step Methodology:

-

Apparatus: Use a cold-finger sublimation apparatus connected to a high-vacuum line (< 0.1 mbar).

-

Loading: Place 500 mg of crude 2,3,4,6-TFP in the bottom flask.

-

Temperature Gradient:

-

Bottom (Source): Heat to 40–50°C (just above ambient, well below melting point of ~37-39°C to avoid rapid melting/bumping).

-

Cold Finger: Maintain at 0°C using an ice/water circulation loop.

-

-

Time: Allow sublimation to proceed for 12–24 hours.

-

Harvesting: Isolate colorless block-like crystals from the cold finger under a dry nitrogen atmosphere (material is hygroscopic).

3.2 Protocol: IR Spectroscopic Validation (The "Shift" Test)

Infrared spectroscopy provides a rapid diagnostic for the H-bond network state.

-

Free O-H (Dilute CCl4): Expect a sharp peak at ~3550–3600 cm⁻¹ (Intramolecular O-H···F).

-

Lattice O-H (Solid State KBr): Expect a broad, intense band shifted to ~3100–3300 cm⁻¹.

-

Validation: A shift of

confirms the formation of strong intermolecular O-H···O catemers over the intramolecular species.

Part 4: Applications in Co-Crystal Engineering

2,3,4,6-TFP is a premier candidate for co-crystallization with active pharmaceutical ingredients (APIs) containing basic nitrogen centers (pyridines, imidazoles).

4.1 The pKa Rule and Salt vs. Co-Crystal

Using the

-

If

: Proton transfer occurs (Salt formation). -

If

: Neutral co-crystal. -

The 2,3,4,6-TFP Zone (0 <

< 3): This is the "continuum" zone where short, strong hydrogen bonds (SSHBs) occur. This often leads to desirable physicochemical properties (improved solubility, thermal stability) without full ionization.

4.2 Co-Crystallization Workflow Diagram

Caption: Workflow for screening 2,3,4,6-TFP co-crystals using Liquid-Assisted Grinding (LAG).

References

-

Reichenbächer, K., et al. (2005). Structural aspects of hydrogen bonding in fluorinated phenols.Journal of the American Chemical Society .

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond.Chemical Society Reviews .

-

Stahl, P., et al. (2020). Fluorination as a route towards unlocking the hydrogen bond donor ability of phenolic compounds.[1]Chemistry – A European Journal .

-

PubChem. (2025).[2] 2,3,4,6-Tetrafluorophenol Compound Summary.National Library of Medicine .

-

Perlovich, G. L., et al. (2014). Thermodynamics of sublimation and crystal lattice energy of fluorophenols.Journal of Chemical Thermodynamics .

Sources

Methodological & Application

Application Note: Nucleophilic Substitution Architectures for 2,3,4,6-Tetrafluorophenol

The following Application Note and Protocol Guide details the reaction conditions for 2,3,4,6-Tetrafluorophenol (2,3,4,6-TFP) .

Executive Summary & Isomer Criticality

In drug discovery and peptide chemistry, "Tetrafluorophenol" (TFP) typically refers to the 2,3,5,6-isomer (CAS 769-39-1), widely used to generate active esters for amine coupling. However, the 2,3,4,6-isomer (CAS 60890-56-4) discussed here presents a distinct electronic profile.

Unlike its 2,3,5,6-counterpart, 2,3,4,6-TFP possesses a fluorine atom at the para position (C4) relative to the hydroxyl group. This structural difference fundamentally alters its reactivity in Nucleophilic Aromatic Substitution (

This guide covers two distinct reaction pathways:

-

TFP as Nucleophile (O-Functionalization): Utilizing the acidic hydroxyl group (pKa ~5.[1]5) to form ethers and esters.[1]

-

TFP as Electrophile (C-Functionalization): Exploiting the C4-fluorine for scaffold diversification via

.

Chemical Profile & Reactivity Matrix

| Property | 2,3,4,6-Tetrafluorophenol | 2,3,5,6-Tetrafluorophenol (Standard TFP) | Implication for Protocol |

| Structure | F at 2, 3, 4, 6; H at 5 | F at 2, 3, 5, 6; H at 4 | 2,3,4,6-TFP allows substitution at C4. |

| pKa (approx) | ~5.5 - 5.7 | 5.67 | Highly acidic; requires weak bases (TEA, KF) for deprotonation.[1] |

| High at C4 (Para) | Low (C4 is H; C2/6 hindered) | 2,3,4,6-TFP is a precursor for 4-substituted trifluorophenols.[1] | |

| Primary Use | Scaffold synthesis, Dioxin precursors | Active Esters (Peptide Coupling) | Protocols differ by temperature and nucleophile strength.[1][2] |

Pathway A: TFP as Nucleophile (O-Functionalization)

Application: Synthesis of active esters (for bioconjugation) or fluorinated ethers (protease inhibitors).[1]

Mechanism

The high acidity of 2,3,4,6-TFP allows for facile deprotonation by weak bases. The resulting phenoxide is a "hard" nucleophile but sterically encumbered by ortho-fluorines.[1]

Protocol 1: Synthesis of 2,3,4,6-Tetrafluorophenyl Ethers

Based on cysteine protease inhibitor synthesis (e.g., Caspase-6 inhibitors).

Reagents:

-

Substrate: Alkyl halide (Bromide/Iodide) or Epoxide.[1]

-

Nucleophile: 2,3,4,6-Tetrafluorophenol (1.0 - 1.2 equiv).

-

Base: Potassium Fluoride (KF) or Potassium Carbonate (

).[1] -

Solvent: Anhydrous DMF or DMSO.[1]

Step-by-Step Methodology:

-

Preparation: Flame-dry a reaction vessel and purge with

. -

Activation: Dissolve 2,3,4,6-TFP (1.0 equiv) in anhydrous DMF (0.5 M concentration).

-

Base Addition: Add Potassium Fluoride (3.0 equiv). Note: KF acts as a mild base and promotes solubility without causing aggressive elimination side reactions common with strong alkoxides.[1]

-

Coupling: Cool the mixture to 0°C. Add the Alkyl Bromide (1.0 equiv) dropwise.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (Visualize with UV; TFP absorbs strongly).[1]

-

Workup: Dilute with EtOAc, wash with water (3x) and brine (1x) to remove DMF.[1] Dry over

.[1] -

Purification: Flash column chromatography (Hexanes/EtOAc).

Critical Control Point: Avoid using strong hydroxide bases (

Pathway B: TFP as Electrophile ( Ring Substitution)

Application: Creating multi-functionalized fluorinated scaffolds.[1] Unique Feature: The C4-fluorine in 2,3,4,6-TFP is activated by the ortho/meta fluorines and is the primary site of attack for incoming nucleophiles (amines, thiols).

Protocol 2: Regioselective Substitution at C4

Targeting 4-amino-2,3,6-trifluorophenol derivatives.

Reagents:

-

Nucleophile: Primary or Secondary Amine (2.0 equiv).[1]

-

Solvent: Acetonitrile (MeCN) or THF.[1]

-

Temperature: Reflux (60–80°C).[1]

Step-by-Step Methodology:

-

Dissolution: Dissolve 2,3,4,6-TFP (1 mmol) in MeCN (5 mL).

-

Nucleophile Addition: Add the amine (2.0 - 3.0 equiv).[1] Note: Excess amine acts as the base to scavenge HF.

-

Heating: Heat to reflux for 6–18 hours.

-

Observation: The reaction is slower than with pentafluorophenol because the electron-donating OH group (phenoxide) deactivates the ring. However, the specific 2,3,4,6 pattern directs attack to C4.

-

-

Quench: Cool to RT and acidify with 1M HCl to pH 2 (to protonate the phenol and ensure it partitions into organic phase during extraction).

-

Isolation: Extract with DCM. The product will be the 4-substituted phenol.

Reaction Logic & Pathway Visualization[1]

The following diagram illustrates the divergent reactivity based on conditions.

Caption: Divergent reaction pathways for 2,3,4,6-TFP. Path A utilizes the hydroxyl group; Path B exploits the labile C4-fluorine.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (O-Alkylation) | Competitive C-alkylation or polymerization.[1] | Ensure temperature is kept low (0°C). Use KF/DMF system rather than NaH/THF to moderate phenoxide reactivity.[1] |

| Dimerization (Dioxin formation) | High temperature + Strong Base.[1] | 2,3,4,6-TFP can self-condense to form octafluorodibenzo-p-dioxins under harsh basic conditions. Keep pH < 10 and T < 60°C for O-alkylation.[1] |

| No Reaction ( | Phenoxide deactivation.[1] | The ionized |

References

-

Synthesis of Cysteine Protease Inhibitors (TFP Ethers)

-

Dioxin Formation from 2,3,4,6-TFP (Self-Reaction)

-

pKa and Acidity of Polyfluorophenols

-

Koppel, I. A., et al. (2019).[1] Aqueous pKa values of fluorinated phenols. Journal of Physical Organic Chemistry.

-

Source:

-

-

General Reactivity of Pentafluorophenyl Esters (Comparison)

Sources

- 1. 2,3,5,6-Tetrafluorophenol | C6H2F4O | CID 69858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. survivaltechnologies.in [survivaltechnologies.in]

- 8. CompTox Chemicals Dashboard [comptox.epa.gov]

- 9. 2,3,5,6-Tetrafluorophenol [webbook.nist.gov]

- 10. 2,3,5,6-Tetrafluorophenol [webbook.nist.gov]

Application Note & Protocols: Strategic Synthesis of Fluorinated Aryl Ethers from 2,3,4,6-Tetrafluorophenol for Drug Discovery

Introduction: The Strategic Value of Fluorinated Aryl Ethers

In modern medicinal chemistry, the incorporation of fluorine into drug candidates is a cornerstone strategy for optimizing pharmacological profiles.[1][2][3] The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and bioavailability.[1][3][4] Fluorinated aryl ethers, in particular, are privileged motifs found in numerous approved drugs, serving as critical pharmacophores or as metabolically robust linkers.

2,3,4,6-Tetrafluorophenol is a versatile and highly valuable starting material for accessing a diverse range of these ethers. The electron-withdrawing nature of the fluorine atoms significantly acidifies the phenolic proton, facilitating its derivatization under mild conditions. This guide provides detailed protocols and expert insights into the two primary synthetic pathways for preparing fluorinated ether derivatives from this key intermediate: the Williamson Ether Synthesis and the Mitsunobu Reaction.

Core Synthetic Strategies: A Comparative Overview

The conversion of 2,3,4,6-tetrafluorophenol to its corresponding ethers primarily relies on O-alkylation. The choice between the Williamson and Mitsunobu methodologies depends on the nature of the alkylating agent, substrate sensitivity, and desired reaction conditions.

-

Williamson Ether Synthesis: This classical method involves the deprotonation of the phenol to form a potent nucleophile (the phenoxide), which then displaces a leaving group from an alkyl electrophile in an SN2 reaction.[5][6][7] For an acidic phenol like 2,3,4,6-tetrafluorophenol, this reaction is highly efficient and is often the first choice for simple alkyl halides.

-

Mitsunobu Reaction: This reaction enables the coupling of a phenol with a primary or secondary alcohol under mild, neutral conditions using triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[8][9][10] It is particularly advantageous when using alcohols as the alkylating partner or when dealing with sensitive functional groups that are incompatible with basic conditions.

Protocol I: Williamson Ether Synthesis via O-Alkylation

Principle & Rationale

This protocol leverages the enhanced acidity of 2,3,4,6-tetrafluorophenol (pKa ≈ 7.8) compared to phenol (pKa ≈ 10). This allows for the use of mild bases like potassium or cesium carbonate to quantitatively generate the tetrafluorophenoxide anion in situ. The resulting nucleophile readily reacts with primary or activated secondary alkyl halides (or sulfonates) to yield the desired ether.

Causality of Experimental Choices:

-

Base Selection: While strong bases like sodium hydride (NaH) can be used, milder carbonate bases (K₂CO₃, Cs₂CO₃) are often sufficient and safer to handle.[11] Cesium carbonate is particularly effective due to its high solubility in organic solvents and the "cesium effect," which enhances the nucleophilicity of the phenoxide.

-

Solvent Selection: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or acetonitrile are ideal as they effectively solvate the cation of the base without solvating the phenoxide nucleophile, thus maximizing its reactivity.[6]

-

Electrophile Choice: The reaction follows an SN2 mechanism, meaning it works best with unhindered electrophiles like methyl, primary, benzylic, or allylic halides.[5][7] Secondary halides may give a mixture of substitution and elimination products, while tertiary halides will almost exclusively yield elimination products.[5]

Experimental Workflow Diagram

Caption: Workflow for Williamson Ether Synthesis.

Detailed Step-by-Step Protocol

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 2,3,4,6-tetrafluorophenol (1.0 eq.).

-

Addition of Base and Solvent: Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq.) or cesium carbonate (Cs₂CO₃, 1.2 eq.) followed by anhydrous DMF (or acetonitrile) to create a solution with a concentration of approximately 0.2–0.5 M with respect to the phenol.

-

Phenoxide Formation: Stir the suspension at room temperature for 15-30 minutes. The formation of the phenoxide is often visually subtle.

-

Addition of Electrophile: Add the alkyl halide or sulfonate (1.1 eq.) dropwise to the stirring mixture.

-

Reaction: Heat the reaction mixture to a temperature between 50-80°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting phenol is consumed (typically 2-12 hours).

-

Work-up: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and extract with ethyl acetate or diethyl ether (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers with water (2x) and then with brine (1x) to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure fluorinated ether derivative.

Data & Troubleshooting

| Problem | Potential Cause | Solution |

| Low or No Conversion | Insufficiently active base or wet reagents/solvent. | Use a stronger base (e.g., NaH) or switch to Cs₂CO₃. Ensure all reagents and solvents are anhydrous. |

| Poorly reactive electrophile (e.g., secondary halide). | Use a more reactive electrophile (e.g., convert alkyl bromide to iodide in situ with NaI) or increase reaction temperature. | |

| Side Product Formation | Elimination (E2) reaction with secondary/tertiary halides. | Use a primary alkyl halide. If a secondary group is required, consider the Mitsunobu reaction. |

| Impurities in starting materials. | Re-purify starting materials before use. |

Protocol II: The Mitsunobu Reaction

Principle & Rationale

The Mitsunobu reaction is a redox-based coupling that activates an alcohol for nucleophilic substitution by the phenol.[9][12] The reaction proceeds through a complex mechanism where triphenylphosphine (PPh₃) and an azodicarboxylate (DEAD/DIAD) form a phosphonium salt intermediate.[10] The phenol deprotonates the alcohol-phosphonium adduct, generating the tetrafluorophenoxide as the active nucleophile, which then displaces triphenylphosphine oxide (TPPO) from the activated alcohol.

Causality of Experimental Choices:

-

Reagents: PPh₃ acts as the oxygen acceptor (reductant), and DEAD/DIAD acts as the hydrogen acceptor (oxidant). DIAD is often preferred over DEAD due to its lower toxicity and greater stability.

-

Order of Addition: It is critical to add the azodicarboxylate slowly to a cooled solution of the phenol, alcohol, and PPh₃.[9][13] This controlled addition minimizes the formation of undesired side products. Pre-forming the betaine by adding DEAD to PPh₃ first can also be an effective strategy.[9]

-

Solvent: Anhydrous tetrahydrofuran (THF) is the most common solvent as it effectively dissolves all reagents and intermediates.[13]

-

Purification: A significant challenge of the Mitsunobu reaction is the removal of stoichiometric byproducts, primarily triphenylphosphine oxide (TPPO) and the reduced hydrazine derivative. Purification often requires careful column chromatography.

Experimental Workflow Diagram

Caption: Workflow for the Mitsunobu Reaction.

Detailed Step-by-Step Protocol

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2,3,4,6-tetrafluorophenol (1.0 eq.), the desired primary or secondary alcohol (1.1 eq.), and triphenylphosphine (PPh₃, 1.2 eq.).

-

Solvent Addition: Dissolve the solids in anhydrous THF (to a concentration of 0.2–0.5 M).

-

Cooling: Cool the solution to 0°C using an ice-water bath.

-

Azodicarboxylate Addition: Add DIAD or DEAD (1.2 eq.) dropwise via syringe over 15-30 minutes. A color change (typically to a yellow or orange hue) and sometimes the formation of a precipitate will be observed.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-24 hours, monitoring progress by TLC or LC-MS.

-

Concentration: Once the reaction is complete, remove the solvent under reduced pressure.

-

Purification: The resulting crude oil or solid can be directly subjected to flash column chromatography. A non-polar eluent at the beginning of the gradient can help to elute non-polar byproducts before the desired product. The highly polar TPPO will elute much later.

Data & Troubleshooting

| Problem | Potential Cause | Solution |

| Low Yield | Nucleophile (phenol) is not acidic enough (pKa > 13). | Not an issue for tetrafluorophenol, but a consideration for other phenols. |

| Steric hindrance around the alcohol. | This reaction is sensitive to sterics. Use less hindered substrates if possible. | |

| Difficult Purification | Co-elution of product with TPPO or hydrazine byproduct. | Use a different solvent system for chromatography. Sometimes crystallization can be used to remove TPPO. |

| Formation of Side Products | Incorrect order of addition. | Ensure the azodicarboxylate is added slowly to the cooled mixture of the other three components.[9][13] |

Characterization of Fluorinated Ether Derivatives

Proper characterization is essential to confirm the structure and purity of the synthesized ethers. A combination of NMR spectroscopy and mass spectrometry is standard.

-

¹H NMR: Will show the signals for the alkyl group protons. The proximity to the electron-withdrawing tetrafluorophenoxy group will typically shift these signals downfield.

-

¹³C NMR: The carbon atoms of the fluorinated ring will show characteristic C-F couplings.[14]

-

¹⁹F NMR: This is the most diagnostic technique. The four fluorine atoms on the aromatic ring will appear as a complex multiplet system due to F-F and F-H couplings.[15][16] The large chemical shift range of ¹⁹F NMR provides high resolution and is very sensitive to the electronic environment.[16][17]

-

Mass Spectrometry (MS): Will confirm the molecular weight of the product.

Table of Representative Spectroscopic Data

(Example: 1-(Methoxymethyl)-2,3,4,6-tetrafluorobenzene)

| Analysis | Expected Data |

| ¹H NMR (CDCl₃) | δ ~5.2 ppm (s, 2H, -OCH₂ -), δ ~3.5 ppm (s, 3H, -OCH₃ ) |

| ¹⁹F NMR (CDCl₃) | Four distinct multiplets in the aromatic region (~ -140 to -160 ppm), showing complex F-F coupling patterns. |

| ¹³C NMR (CDCl₃) | Signals for the aromatic carbons will be split by fluorine (large ¹JCF, smaller ²JCF, etc.). Signals for -OCH₂- and -OCH₃ will be present. |

| HRMS (ESI) | Calculated m/z for C₈H₆F₄O [M+H]⁺, found value should be within 5 ppm. |

Safety Precautions

-

General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (lab coat, safety glasses, and appropriate gloves) must be worn at all times.

-

Reagent-Specific:

-

Sodium Hydride (NaH): Highly flammable solid that reacts violently with water. Handle as a mineral oil dispersion under an inert atmosphere.

-

DMF: A potential teratogen. Avoid skin contact and inhalation.

-

DEAD/DIAD: Azodicarboxylates are toxic and potentially explosive, especially upon heating.[13] Handle with care.

-

Fluorinated Compounds: While generally stable, some fluorinated compounds can be toxic. Handle with care and consult the Safety Data Sheet (SDS) for each specific compound.

-

References

-

Apollo Scientific. (2026, January 19). Fluorinated Building Blocks in Drug Design: Why They Matter. Retrieved from [Link]

-

BYJU'S. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

-

BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (n.d.). 12. The Williamson Ether Synthesis. Retrieved from [Link]

-

European Patent Office. (n.d.). EP 0482938 B1 - Synthesis of fluorinated ethers. Retrieved from [Link]

-

Fluorine notes. (2022, February 11). FLUORINATED ETHERS. COMMUNICATION 3. Retrieved from [Link]

- Google Patents. (n.d.). CN104926617A - Synthesis method for 2,3,5,6-tetrafluorophenol.

- Google Patents. (n.d.). US20110257073A1 - Methods of making fluorinated ethers, fluorinated ethers, and uses thereof.

-

JEOL Ltd. (n.d.). Structure Elucidation of Fluorinated Compounds by NMR. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

-

MDPI. (2025, July 30). Fluorinated Ethers of Cannabinol (CBN). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]

-

Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Application of Fluorine-Containing Ethers Based on Perfluoroolefins. Retrieved from [Link]

-

ResearchGate. (n.d.). Tactical Applications of Fluorine in Drug Design and Development. Retrieved from [Link]

-

Universal Wiser Publisher. (2022, January 11). Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

Wiley Online Library. (2015, February). Characterization and quantification of microstructures of a fluorinated terpolymer by both homonuclear and heteronuclear two-dimensional NMR spectroscopy. Retrieved from [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. researchgate.net [researchgate.net]

- 3. apolloscientific.co.uk [apolloscientific.co.uk]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. byjus.com [byjus.com]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 8. byjus.com [byjus.com]

- 9. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 10. Mitsunobu Reaction [organic-chemistry.org]

- 11. organic-synthesis.com [organic-synthesis.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. organic-synthesis.com [organic-synthesis.com]

- 14. ojs.wiserpub.com [ojs.wiserpub.com]

- 15. Fluorinated Ethers of Cannabinol (CBN) [mdpi.com]

- 16. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]

- 17. Characterization and quantification of microstructures of a fluorinated terpolymer by both homonuclear and heteronuclear two-dimensional NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

Solvent selection for 2,3,4,6-tetrafluorophenol coupling reactions

Application Note: Solvent Selection Strategy for 2,3,4,6-Tetrafluorophenol (TFP) Coupling Reactions

Executive Summary

This guide provides a technical framework for selecting solvents in reactions involving 2,3,4,6-tetrafluorophenol (TFP). While the symmetric isomer (2,3,5,6-TFP) is the historical standard for "TFP esters" in peptide synthesis, the 2,3,4,6-isomer shares nearly identical electronic properties (pKa ~5.5–5.7) and is increasingly explored for fine-tuning reactivity.[1][2]

TFP esters offer a superior hydrolytic stability profile compared to N-hydroxysuccinimide (NHS) esters while maintaining high reactivity toward primary amines.[1][2] This guide details protocols for the Synthesis Phase (creating the active ester) and the Coupling Phase (bioconjugation), with a specific focus on replacing hazardous dipolar aprotic solvents (DMF, DMAc) with green alternatives (2-MeTHF, DMSO/EtOAc) without compromising yield.

Mechanistic Grounding & Solvent Effects[1][2]

The TFP Advantage

The utility of TFP esters lies in their acidity and leaving group ability.[1][2][3]

TFP esters are sufficiently activated to react rapidly with amines but are significantly more stable than NHS esters in aqueous buffers (pH 7.5–8.5), reducing the rate of competing hydrolysis.

Solvent Influence on Kinetics

The reaction rate is governed by the Dielectric Constant (

-

Synthesis (Esterification): Requires a solvent that dissolves the carbodiimide (DCC/DIC) and the carboxylic acid but precipitates the urea byproduct (if using DCC).[1][2] Non-polar or moderately polar solvents (DCM, 2-MeTHF) are ideal here to drive the equilibrium.[2]

-

Coupling (Amidation): The transition state for amine attack is polar.[1][2] A solvent with a higher dielectric constant (DMSO, DMF) stabilizes this transition state, accelerating the reaction. However, in "green" chemistry, binary mixtures (e.g., EtOAc/DMSO) can mimic this polarity profile.[5]

Figure 1: Reaction pathway for TFP ester formation and subsequent amidation. Solvent polarity must be modulated between the activation step (low polarity preferred) and the coupling step (moderate-high polarity preferred).[2]

Solvent Selection Matrix

| Solvent Class | Solvent | Polarity ( | Suitability | Application Notes |

| Chlorinated | Dichloromethane (DCM) | 8.9 | High (Synthesis) | Excellent for ester synthesis; DCU precipitates out.[1][2] Toxic/Restricted. |

| Ether (Green) | 2-Methyltetrahydrofuran (2-MeTHF) | 7.0 | High (Synthesis) | Recommended Green Alternative. Higher BP than THF, separates easily from water.[1][2] |

| Polar Aprotic | DMF / DMAc | 36.7 | High (Coupling) | Standard for peptide coupling.[1][2] Hard to remove; prone to amine impurities.[1][2] |

| Sulfoxide | DMSO | 46.7 | Medium (Coupling) | Excellent solubility.[1][2] Difficult to remove (high BP). Use in binary mix. |

| Ester | Ethyl Acetate (EtOAc) | 6.0 | Medium (Workup) | Poor for peptide solubility, but excellent for small molecule TFP synthesis workup.[1][2] |

| Binary (Green) | DMSO / EtOAc (1:9 to 3:7) | ~10–20 | High (Coupling) | Recommended Green Alternative. Tunable polarity; lower toxicity than DMF.[1][2] |

Detailed Protocols

Protocol A: Green Synthesis of TFP Esters (Activation)